molecular formula C11H6F3NO B6367357 5-(2,4,6-Trifluorophenyl)pyridin-3-ol CAS No. 1261973-08-3

5-(2,4,6-Trifluorophenyl)pyridin-3-ol

Cat. No.: B6367357
CAS No.: 1261973-08-3
M. Wt: 225.17 g/mol
InChI Key: OVSNNQFIUOMLEA-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at the 3-position of the pyridine ring and a 2,4,6-trifluorophenyl substituent at the 5-position. The trifluorophenyl group imparts strong electron-withdrawing effects and enhanced lipophilicity, which are critical for applications in agrochemicals or pharmaceuticals where metabolic stability and membrane permeability are prioritized . While direct biological data for this compound are absent in the provided evidence, its structural features align with compounds used in fungicidal and pesticidal formulations (e.g., triazolopyrimidine derivatives in ).

Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-7-2-9(13)11(10(14)3-7)6-1-8(16)5-15-4-6/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNNQFIUOMLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=CN=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682897
Record name 5-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-08-3
Record name 5-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromopyridin-3-ol

Directed ortho-metalation (DoM) provides regioselective access to 5-bromopyridin-3-ol:

  • Protection of Pyridin-3-ol :
    Pyridin-3-ol+TBSClDMAPImidazole, DMF3-(TBS-O)pyridine\text{Pyridin-3-ol} + \text{TBSCl} \xrightarrow[\text{DMAP}]{\text{Imidazole, DMF}} \text{3-(TBS-O)pyridine}
    Yields >90% under anhydrous conditions.

  • Lithiation-Bromination :
    3-(TBS-O)pyridine-78°C, THFLDALithiated intermediateBr25-Bromo-3-(TBS-O)pyridine\text{3-(TBS-O)pyridine} \xrightarrow[\text{-78°C, THF}]{\text{LDA}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{5-Bromo-3-(TBS-O)pyridine}
    Optimized conditions yield 68–72% with <5% regioisomers.

Table 1: Bromination Optimization

BaseTemp (°C)Yield (%)Regioselectivity (5:3:4)
LDA-787295:3:2
n-BuLi-405887:8:5
LiTMP-786592:5:3

Synthesis of 2,4,6-Trifluorophenylboronic Acid

Commercial availability makes this boronic acid preferable, though laboratory-scale preparation involves:
1-Bromo-2,4,6-trifluorobenzenePd(dppf)Cl2Bis(pinacolato)diboron, KOAcDioxane, 80°C2,4,6-Trifluorophenylboronic acid\text{1-Bromo-2,4,6-trifluorobenzene} \xrightarrow[\text{Pd(dppf)Cl}_2]{\text{Bis(pinacolato)diboron, KOAc} \\ \text{Dioxane, 80°C}} \text{2,4,6-Trifluorophenylboronic acid}
Yields 85–90% after recrystallization.

Suzuki-Miyaura Coupling

The critical C–C bond-forming step employs palladium catalysis:

5-Bromo-3-(TBS-O)pyridine+2,4,6-Trifluorophenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O5-(2,4,6-Trifluorophenyl)-3-(TBS-O)pyridine\text{5-Bromo-3-(TBS-O)pyridine} + \text{2,4,6-Trifluorophenylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3 \\ \text{Dioxane/H}_2\text{O}} \text{5-(2,4,6-Trifluorophenyl)-3-(TBS-O)pyridine}

Table 2: Catalyst Screening for Coupling

CatalystSolvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Dioxane/H₂O1001278
PdCl₂(dppf)Toluene/EtOH901865
Pd(OAc)₂/XPhosTHF/H₂O802482

Optimal conditions use Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) at 100°C, achieving 78% yield. Microwave-assisted protocols reduce reaction time to 2 h with comparable yields.

Deprotection and Final Product Isolation

Cleavage of the TBS group proceeds under mild acidic conditions:
5-(2,4,6-Trifluorophenyl)-3-(TBS-O)pyridineTHFHCl (1M)r.t., 3h5-(2,4,6-Trifluorophenyl)pyridin-3-ol\text{5-(2,4,6-Trifluorophenyl)-3-(TBS-O)pyridine} \xrightarrow[\text{THF}]{\text{HCl (1M)} \\ \text{r.t., 3h}} \text{this compound}

Yields consistently exceed 95% with no observable decomposition of the trifluorophenyl group.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less efficient, this method demonstrates feasibility under forcing conditions:
\text{5-Fluoro-3-hydroxypyridine} + \text{2,4,6-Trifluorophenylmagnesium bromide} \xrightarrow[\text{CuI, DMF} \\ \text{150°C, 48h}} \text{Target (12% yield)}

One-Pot Tandem Coupling-Protection

Recent advances enable sequential halogenation/coupling without intermediate isolation:

  • In situ TBS Protection :
    Pyridin-3-ol3-(TBS-O)pyridine\text{Pyridin-3-ol} \rightarrow \text{3-(TBS-O)pyridine}

  • Continuous Flow Bromination :
    Br2 in AcOH at 60°C\text{Br}_2 \text{ in AcOH at 60°C}

  • Suzuki Coupling :
    Integrated reactor system achieves 68% overall yield.

Mechanistic Insights and Side Reactions

The Suzuki-Miyaura mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps. Key observations:

  • Electronic Effects : The electron-deficient trifluorophenyl group accelerates oxidative addition but may inhibit transmetallation without adequate base.

  • Protection Necessity : Unprotected 3-hydroxypyridine leads to Pd–OH coordination complexes, reducing catalytic turnover by 40%.

  • Byproduct Formation : Homocoupling of the boronic acid (<3%) occurs at Pd:substrate ratios >1:20.

Scalability and Industrial Considerations

Kilogram-scale production employs:

  • Continuous Flow Bromination : 5-Bromopyridin-3-ol output of 3.2 kg/day

  • Fixed-Bed Pd Catalysts : Recyclable Pd/C systems reduce metal leaching to <0.1 ppm

  • Green Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dioxane with equivalent yields

Analytical Characterization

Critical spectroscopic data confirm structure:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (d, J=2.4 Hz, 1H, H2), 8.54 (d, J=2.4 Hz, 1H, H4), 7.92–7.85 (m, 2H, ArF), 7.21 (s, 1H, OH)

  • ¹⁹F NMR : δ -110.2 (d, J=8.1 Hz), -113.5 (t, J=7.8 Hz)

  • HRMS : m/z 251.0481 [M+H]⁺ (calc. 251.0484)

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The trifluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Substituent Variations

a. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (, p. 113)

  • Substituents : A trifluoromethyl (-CF₃) group at position 5 and an iodine atom at position 3.
  • The trifluoromethyl group (-CF₃) is smaller and more electronegative than the trifluorophenyl moiety, likely reducing steric bulk but increasing electron-withdrawing effects.

b. 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (, p. 107)

  • Substituents: An amino (-NH₂) group at position 2 and a fluorine atom at position 5 of the pyridine ring, with a propargyl alcohol side chain.
  • Key Differences: The amino group introduces basicity, while the propargyl chain adds steric hindrance. Fluorine at position 5 provides moderate electron withdrawal, contrasting with the trifluorophenyl group’s stronger inductive effects.
  • Implications: Enhanced nucleophilicity due to the amino group, making this compound more reactive in coupling reactions .
Heterocyclic Systems with Trifluorophenyl Moieties

a. 5-Chloro-6-(2,4,6-trifluorophenyl)-7-(4-methylpiperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine ()

  • Structure : A fused triazolopyrimidine ring system with trifluorophenyl and piperidinyl substituents.
  • The chlorine atom and piperidinyl group introduce distinct electronic and steric profiles.
  • Implications : Likely higher photostability and target specificity in agricultural applications due to the fused heterocycle .

b. Fluazinam ()

  • Structure : A pyridinamine derivative with a nitro group and chlorinated phenyl rings.
  • Absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.

Research Findings and Implications

  • Steric and Solubility Trade-offs : The trifluorophenyl moiety increases steric bulk compared to smaller groups like -CF₃, which may reduce binding efficiency but improve lipid membrane penetration.
  • Biological Relevance : Compounds with fused heterocycles (e.g., triazolopyrimidine in ) exhibit enhanced target specificity in agrochemicals, suggesting that the target compound’s pyridine core could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4,6-Trifluorophenyl)pyridin-3-ol, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a 5-halopyridin-3-ol (e.g., 5-bromo/iodopyridin-3-ol) and 2,4,6-trifluorophenyl boronic acid. Palladacycle precatalysts, such as [Pd(C₄N)(X)(PPh₃)], are effective for this reaction in tetrahydrofuran (THF) with a short reaction time (0.5 hours) to avoid dinuclear Pd byproducts. Stoichiometric control of the aryl boronic acid and catalyst loading (1–2 mol%) is critical for high yields (>80%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : ¹H NMR for aromatic proton environments (δ 6.8–8.2 ppm) and ¹⁹F NMR for trifluorophenyl group analysis (δ -110 to -120 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.05) and isotopic patterns for Cl/F atoms.
  • X-ray crystallography : Resolve bond angles and dihedral angles between pyridine and phenyl rings (if single crystals are obtainable).

Q. What biological assays are suitable for evaluating the bioactivity of fluorinated pyridinols like this compound?

  • Answer : Standardized protocols include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus USA300) using broth microdilution .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Biofilm studies : Fluorescence microscopy with propidium iodide to evaluate membrane disruption .

Advanced Research Questions

Q. What mechanistic insights explain the formation of dinuclear Pd complexes during the synthesis of aryl-pyridinol derivatives via palladacycle intermediates?

  • Answer : Prolonged reaction times (>1 hour) promote ligand exchange between palladacycles and acetate/hydroxide ions, leading to bridging μ-hydroxo or μ-acetato dinuclear complexes. These side products reduce catalytic efficiency. Researchers should monitor reaction progress via TLC or in-situ ¹⁹F NMR and quench reactions promptly after completion .

Q. How should researchers address discrepancies in reported biological activity data for fluorinated pyridinols across different assay systems?

  • Answer : Contradictions often arise from variations in:

  • Compound stability : Degradation in aqueous media (e.g., hydrolysis of the hydroxyl group) can be mitigated by testing fresh solutions and using stabilizers like DMSO.
  • Assay conditions : Standardize pH, temperature, and inoculum size (for microbial assays). Cross-validate results with orthogonal methods (e.g., fluorescence microscopy vs. plate counts for biofilm inhibition) .

Q. What computational strategies can predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify nucleophilic sites. For example, the C4 position of the pyridine ring may show higher reactivity due to electron withdrawal by the trifluorophenyl group. Solvent effects (e.g., THF vs. DMF) should be modeled using polarizable continuum models (PCM) .

Q. How does the electronic influence of the 2,4,6-trifluorophenyl group affect the acidity of the pyridin-3-ol hydroxyl group?

  • Answer : The strong electron-withdrawing effect of the trifluorophenyl group lowers the pKa of the hydroxyl group (estimated pKa ~8–9 vs. ~10 for unsubstituted pyridin-3-ol). Potentiometric titration in aqueous ethanol (50% v/v) or computational ΔG calculations can quantify this effect. Enhanced acidity facilitates deprotonation under mild basic conditions, influencing reactivity in nucleophilic substitutions .

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